tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a tert-butyl ester group and an aminomethyl substituent. Its chemical formula is and it has a molecular weight of 226.32 g/mol. The compound is identified by the CAS number 1895362-82-9, and it has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its potential as a pharmacophore in drug development.
The synthesis of tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:
The molecular structure of tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate features a bicyclic framework that contributes to its rigidity and specificity in interactions with biological targets. The structural representation includes:
tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo several chemical reactions:
The mechanism by which tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its biological effects involves specific interactions with molecular targets:
The predicted boiling point and density indicate its potential behavior under various experimental conditions, which is critical for applications in synthesis and formulation processes .
tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has several applications across different scientific fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance as both a synthetic intermediate and a potential therapeutic agent.
Azabicyclo[4.1.0]heptane represents a privileged scaffold in medicinal chemistry due to its constrained three-dimensional geometry and enhanced metabolic stability compared to flat aromatic or flexible aliphatic systems. This bicyclic framework incorporates a rigid cyclopropane ring fused to a piperidine system, introducing significant ring strain and stereochemical complexity. The strain energy inherent in the cyclopropane moiety (approximately 27 kcal/mol) profoundly influences molecular reactivity and conformation, enabling unique binding interactions with biological targets that are unattainable with unstrained ring systems [5].
The tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate variant (CAS 1891204-84-4, C₁₂H₂₁NO₃) exemplifies this strategic architecture. Its molecular structure features a bridgehead nitrogen at position 2 and a primary amine at the C5 aminomethyl position, creating a multifunctional pharmacophore. The bicyclic core enforces specific dihedral angles that effectively pre-organize the molecule for target binding, reducing the entropic penalty associated with protein-ligand complex formation. This pre-organization principle is particularly valuable for central nervous system targets like the M4 muscarinic acetylcholine receptor, where azabicyclo[4.1.0]heptane derivatives have demonstrated potent allosteric modulation capabilities [5].
Table 1: Comparative Analysis of Bicyclic Ring Systems in Medicinal Chemistry
Ring System | Ring Strain (kcal/mol) | Key Functionalization Sites | Representative Bioactivity |
---|---|---|---|
Azabicyclo[4.1.0]heptane | ~27 (cyclopropane contribution) | N1, C3, C5, C7 | M4 mAChR allosteric modulation [5] |
Azabicyclo[2.2.1]heptane | Moderate (double bridge) | Endo/exo positions | Enzyme inhibition (e.g., DPP-IV) |
Azaspiro[3.3]heptane | Minimal | Spiro junction, nitrogen | Fragment-based drug discovery [8] |
Piperidine | None | C2, C3, C4 | Ubiquitous in drug molecules |
The tert-butoxycarbonyl (Boc) group in this molecule serves dual strategic functions in synthetic chemistry and molecular design. As a protecting group, the Boc moiety effectively shields the secondary amine during synthetic manipulations of the aminomethyl group or other sensitive functionalities. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, while deprotection occurs cleanly with acid treatment (e.g., trifluoroacetic acid), regenerating the free amine without disrupting the bicyclic framework [4]. This orthogonal protection strategy enables sequential functionalization critical for creating diverse compound libraries.
Beyond protection, the Boc group exhibits bioisosteric properties that influence molecular recognition. The tert-butyl moiety provides substantial steric bulk (molar refractivity = ~32) while maintaining moderate lipophilicity (π = 1.98), making it an effective mimic for substituted phenyl or cycloalkyl groups in certain contexts. This bioisosteric character is exemplified in patent WO2018226545A1, where Boc-protected azabicyclo[4.1.0]heptane derivatives demonstrate enhanced binding to the allosteric site of the M4 muscarinic receptor compared to their carbamate-free analogs. The electron-withdrawing nature of the carbonyl group also modulates pKa of the adjacent nitrogen, potentially enhancing membrane permeability through reduced hydrogen-bonding potential [5]. Stability studies indicate the Boc group remains intact under physiological conditions (pH 7.4, 37°C) for over 24 hours, supporting its utility in prodrug strategies where gradual hydrolysis in cellular environments provides controlled release of the active amine species [4].
The 5-(aminomethyl) substituent represents the primary vector for pharmacophore elaboration in this scaffold. Positioned at a bridge carbon adjacent to the strained cyclopropane ring, this functional group benefits from the electronic influences of both the fused ring system and the carbamate functionality. The aminomethyl group (-CH₂NH₂) exhibits pKa values shifted approximately 0.5-1.0 units lower than typical aliphatic amines due to through-space electronic effects from the adjacent nitrogen and carbonyl groups, enhancing its nucleophilicity for derivatization reactions .
Synthetic routes to this functionality typically involve late-stage functionalization strategies:
Table 2: Synthetic Approaches to 5-(Aminomethyl) Derivatives
Strategy | Key Intermediate | Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Reductive Amination | 5-Formyl derivative | NaBH₃CN or NaBH(OAc)₃, RNH₂, DCE, rt | 45-75% | Broad substrate scope; stereoselectivity issues |
Gabriel Synthesis | 5-Bromomethyl derivative | Phthalimide/KI, DMF then N₂H₄, EtOH | 60-82% | High purity; requires halogenated precursor |
Curtius Rearrangement | 5-Carboxylic acid | DPPA, t-BuOH, then acid hydrolysis | 30-55% | Stereoretention; lower yields |
Nitrile Reduction | 5-Cyanomethyl derivative | LiAlH₄ or H₂/Pd-C | 65-90% | Excellent yields; potential over-reduction |
The strategic placement of the aminomethyl group enables exploration of structure-activity relationships while maintaining the core scaffold's rigidity. When incorporated into platinum(II) complexes similar to those described in SAR studies of 1,2-bis(aminomethyl)cyclohexane platinum(II) complexes, the constrained geometry of the azabicyclo[4.1.0]heptane backbone may influence DNA binding kinetics and adduct conformation, potentially overcoming cisplatin resistance mechanisms [2]. Molecular modeling suggests the aminomethyl group projects perpendicularly from the bicyclic plane, positioning appended pharmacophores for optimal interaction with target binding pockets while the Boc group modulates solubility and distribution properties [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8